2-methyl-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzo[d]thiazole-6-sulfonamide
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Overview
Description
2-methyl-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzo[d]thiazole-6-sulfonamide is a complex organic compound that features a combination of several functional groups, including a benzo[d]thiazole ring, a pyrimidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzo[d]thiazole-6-sulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzo[d]thiazole ring, followed by the introduction of the sulfonamide group. The pyrimidine ring is then synthesized separately and coupled with the benzo[d]thiazole derivative. Finally, the piperidine ring is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines from nitro groups .
Scientific Research Applications
2-methyl-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzo[d]thiazole-6-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in oncology and infectious diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole ring can interact with biological macromolecules through π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. The piperidine ring enhances the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
What sets 2-methyl-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzo[d]thiazole-6-sulfonamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C24H26N6O2S2 |
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Molecular Weight |
494.6 g/mol |
IUPAC Name |
2-methyl-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C24H26N6O2S2/c1-16-14-23(30-12-4-3-5-13-30)28-24(25-16)27-18-6-8-19(9-7-18)29-34(31,32)20-10-11-21-22(15-20)33-17(2)26-21/h6-11,14-15,29H,3-5,12-13H2,1-2H3,(H,25,27,28) |
InChI Key |
DGZJRDHNWDNCJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)N=C(S4)C)N5CCCCC5 |
Origin of Product |
United States |
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